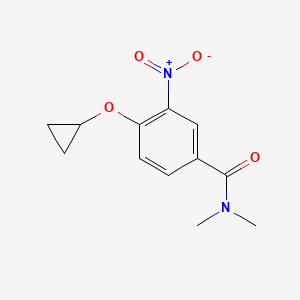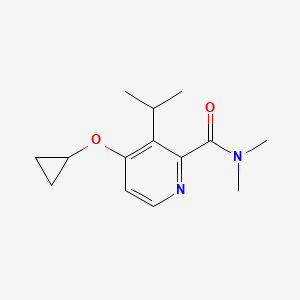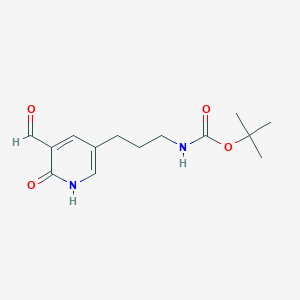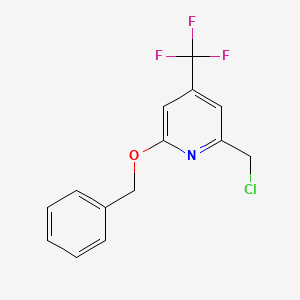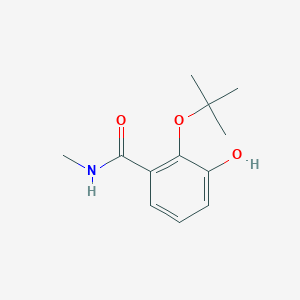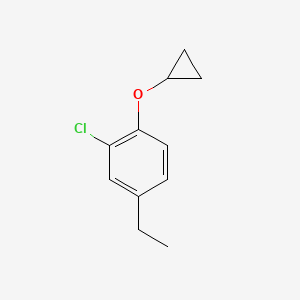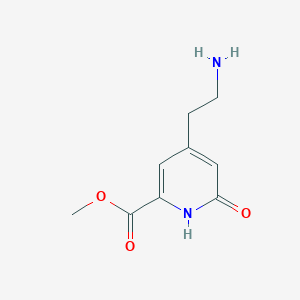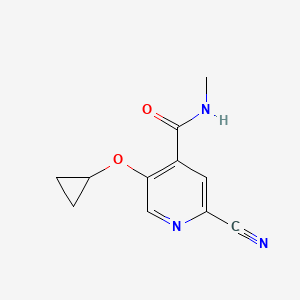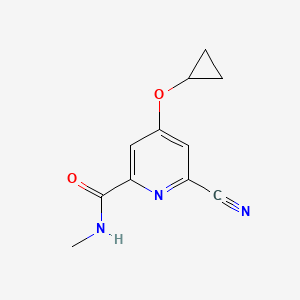
6-Cyano-4-cyclopropoxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H11N3O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a picolinamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-cyclopropoxy-N-methylpicolinamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-4-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-Cyano-4-cyclopropoxy-N-methylpicolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has shown that derivatives of this compound exhibit antiproliferative activities against certain cancer cell lines.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Cyano-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to selectively inhibit Aurora-B kinase, a protein involved in the regulation of mitosis . The inhibition of this kinase can lead to the disruption of cell division and the induction of apoptosis in cancer cells. Molecular docking studies have indicated stable interactions between the compound and the kinase, contributing to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
6-Cyano-4-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
6-Cyano-3-cyclopropoxy-N-methylpicolinamide: This compound has a similar structure but differs in the position of the cyclopropoxy group.
N-Methyl-4-phenoxypicolinamide derivatives: These compounds have been studied for their cytotoxic activity against various cancer cell lines and have shown promising antiproliferative effects.
The uniqueness of this compound lies in its specific structural features and its potential as a selective inhibitor of Aurora-B kinase, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
6-cyano-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)10-5-9(16-8-2-3-8)4-7(6-12)14-10/h4-5,8H,2-3H2,1H3,(H,13,15) |
Clé InChI |
LDJSVCVAITWMIL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CC(=N1)C#N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


